Sultamicillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYGFNJSCUDTBT-PMLPCWDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010077 | |
| Record name | Sultamicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-13-7 | |
| Record name | Sultamicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultamicillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultamicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sultamicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULTAMICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Sultamicillin S Antibacterial Action
Dual Mechanism of Action: Ampicillin (B1664943) Component
Ampicillin, a semi-synthetic, broad-spectrum beta-lactam antibiotic, exerts its bactericidal effects primarily by interfering with bacterial cell wall synthesis. wikipedia.orgwikipedia.orgonlinescientificresearch.compatsnap.comnih.govfishersci.ca
Ampicillin inhibits the third and final stage of bacterial cell wall synthesis. wikipedia.orgonlinescientificresearch.comnih.gov The bacterial cell wall, composed mainly of peptidoglycan, is crucial for maintaining the cell's integrity and shape, protecting it from osmotic pressure that could lead to cell lysis. patsnap.com By preventing the proper formation of this essential structure, ampicillin ultimately leads to bacterial cell lysis and death. wikipedia.orgpatsnap.comnih.govfishersci.canih.gov
Ampicillin achieves its inhibitory effect by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. wikipedia.orgonlinescientificresearch.compatsnap.comnih.govfishersci.canih.gov PBPs are enzymes that play vital roles in the final stages of assembling the bacterial cell wall and in reshaping it during growth and division. nih.govnih.gov These proteins include transpeptidases, carboxypeptidases, and endopeptidases. nih.gov Ampicillin, like other beta-lactam antibiotics, acts as a structural analogue of acyl-D-alanyl-D-alanine, acylating the transpeptidase enzyme. onlinescientificresearch.com This covalent binding to the active site of PBPs inactivates them, thereby disrupting their function. nih.govfishersci.canih.govyoutube.com
The binding of ampicillin to PBPs prevents the cross-linking of peptidoglycan chains, a process essential for the cell wall's structural integrity. patsnap.comfishersci.ca This inhibition of the final transpeptidation step of peptidoglycan synthesis results in a weakened bacterial cell wall. mims.comonlinescientificresearch.compatsnap.com The compromised cell wall makes the bacterial cells susceptible to osmotic pressure, leading to cell lysis and bacterial death. patsnap.com
Dual Mechanism of Action: Sulbactam (B1307) Component
Sulbactam is a beta-lactamase inhibitor with weak intrinsic antibacterial activity. wikipedia.orgslideshare.netwikipedia.org Its primary role in Sultamicillin is to protect ampicillin from degradation by bacterial beta-lactamase enzymes. wikipedia.orgmims.comwikipedia.orgwikidoc.orgpatsnap.comslideshare.netwikipedia.orgpatsnap.comcambridge.org
Bacterial resistance to beta-lactam antibiotics often arises from the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of these antibiotics, rendering them ineffective. wikipedia.orgpatsnap.compatsnap.comcambridge.orgelsevier.es Sulbactam, a penicillanic acid sulfone, is structurally similar to beta-lactam antibiotics. slideshare.netpatsnap.comcambridge.org This structural resemblance allows sulbactam to bind to the active site of beta-lactamases. slideshare.netpatsnap.commdpi.com Upon binding, sulbactam forms a stable and irreversible complex with the enzyme, effectively neutralizing its activity. wikidoc.orgpatsnap.comslideshare.netpatsnap.comcambridge.orgnih.gov This inhibition protects the co-administered ampicillin from enzymatic degradation, allowing it to exert its bactericidal effects. wikipedia.orgpatsnap.compatsnap.com
Sulbactam functions as a "suicide inhibitor" or "mechanism-based inhibitor" of beta-lactamase. slideshare.netwikipedia.orgpatsnap.comcambridge.orgnih.govgenscript.comnih.govacs.org This means that sulbactam binds to the enzyme's active site, and during the catalytic process, it undergoes hydrolysis, leading to the formation of a covalent acyl-enzyme complex. slideshare.netpatsnap.com This complex is resistant to further hydrolysis, permanently inactivating the beta-lactamase enzyme. slideshare.netpatsnap.com By forming this irreversible complex, sulbactam is destroyed in the process, hence the term "suicide inhibitor," but it ensures sustained protection of the beta-lactam antibiotic. cambridge.orggenscript.com
Formation of Inactive Enzyme Complexes with Beta-Lactamases
Sulbactam functions as an irreversible inhibitor of many important beta-lactamases produced by penicillin-resistant organisms. patsnap.commims.comwikipedia.orgwikidoc.orgmedkoo.compatsnap.comwikidoc.orgpfizer.compfizer.comfda.govoup.comfresenius-kabi.us It forms a stable, irreversible complex with these enzymes, effectively preventing them from hydrolyzing the beta-lactam ring of ampicillin. This mechanism is often described as sulbactam acting as a "suicide inhibitor," where its hydrolyzed fragments remain bound to the enzyme, forming an inactive complex. nih.gov This protection allows ampicillin to retain its antibacterial efficacy against beta-lactamase-producing bacteria. patsnap.compatsnap.com
Extension of Ampicillin's Spectrum of Activity
The inclusion of sulbactam significantly extends ampicillin's spectrum of activity. By inhibiting beta-lactamases, sulbactam protects ampicillin from enzymatic degradation, thereby enabling it to be effective against bacterial strains that would otherwise be resistant. patsnap.commims.comwikipedia.orgwikidoc.orgpatsnap.comwikidoc.orgpfizer.comfda.govfresenius-kabi.usnih.gov This expanded spectrum includes many beta-lactamase-producing strains of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Haemophilus influenzae, and Klebsiella species. patsnap.comwikidoc.orgwikipedia.orgpatsnap.comwikidoc.orgnih.gov
Limited Intrinsic Antibacterial Activity of Sulbactam
While sulbactam is a potent beta-lactamase inhibitor, it possesses limited intrinsic antibacterial activity on its own. Its primary role is to protect ampicillin from degradation. patsnap.commims.compatsnap.comwikidoc.orgpfizer.comfda.gov However, sulbactam does exhibit some intrinsic activity against specific bacterial genera, notably Neisseriaceae and Acinetobacter species. mims.comwikidoc.orgpfizer.compfizer.comfda.govoup.comasm.orgnih.gov For instance, sulbactam has intrinsic antibacterial activity against Acinetobacter baumannii by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBP1a, PBP1b, and PBP3). wikipedia.orgoup.comnih.govcontagionlive.com
Synergistic Effects of Ampicillin and Sulbactam in this compound
Reduction of Minimum Inhibitory Concentrations (MICs) in Ampicillin-Resistant Pathogens
The synergistic action of sulbactam and ampicillin leads to a significant reduction in the Minimum Inhibitory Concentrations (MICs) for many ampicillin-resistant pathogens. Studies have shown that the antimicrobial activity of ampicillin, when combined with sulbactam, can increase by 4- to 32-fold compared to ampicillin alone. researchgate.netwikipedia.orgnih.gov For example, in studies involving ampicillin-resistant, beta-lactamase-producing Gram-negative bacteria like Citrobacter freundii and Escherichia coli, the MICs of ampicillin decreased significantly in the presence of sulbactam. nih.gov
The following table illustrates the reduction in MICs for Escherichia coli strains due to the synergistic effect of ampicillin and sulbactam:
| Strain | Ampicillin MIC (mg/L) | Ampicillin-Sulbactam MIC (mg/L) |
| Ampicillin-resistant E. coli (Pre-treatment) | 87.5% resistance | 21% resistance |
| Ampicillin-resistant E. coli (Post-treatment) | 100% resistance | 37.5% resistance |
| E. coli strains from UTIs (Epidemiologic study) | 50% resistance | 21% resistance |
| E. coli strains from UTIs (Local epidemiological study) | 92% resistance | 40% resistance |
| E. coli ATCC 25922 (β-lactamase nonproducer) | Susceptible | Susceptible |
| E. coli EC11 (TEM-1 β-lactamase producer) | Susceptible | Susceptible |
| E. coli TIM2 (TEM-1 β-lactamase producer) | 32/16 μg/ml | 16/8 μg/ml |
| E. coli GB85 (Highly resistant TEM-1 β-lactamase producer) | >32/16 μg/ml | >32/16 μg/ml |
Note: The resistance percentages and MIC values are derived from various studies and may not be directly comparable across all entries due to differences in methodologies and specific strains. asm.orgoup.com
Preservation of Ampicillin Activity Against Sensitive Organisms
Sulbactam does not negatively impact the activity of ampicillin against strains that are already susceptible to ampicillin. wikidoc.orgpfizer.comfda.govfresenius-kabi.us Instead, it ensures that ampicillin's inherent activity against sensitive organisms is preserved, even in mixed infections where beta-lactamase-producing bacteria might be present. This allows ampicillin to effectively target susceptible pathogens without being inactivated, maintaining its broad-spectrum utility. wikidoc.orgfda.govfresenius-kabi.usnih.gov
Pharmacokinetic and Pharmacodynamic Characterization of Sultamicillin
Sultamicillin as a Mutual Prodrug
This compound functions as a mutual prodrug, meaning it is an inactive compound that undergoes chemical conversion within the body to yield two active pharmacological agents: ampicillin (B1664943) and sulbactam (B1307). indexcopernicus.compatsnap.comwikidoc.org This design addresses the limitations of oral absorption when ampicillin and sulbactam are given individually.
Hydrolysis in the Gastrointestinal Tract and Release of Active Components
Upon oral administration, this compound is absorbed from the gastrointestinal tract and undergoes hydrolysis. indexcopernicus.commims.comfda.gov.ph This hydrolysis is facilitated by enzymes, specifically intestinal esterases, present in the gut wall, which cleave the ester bonds linking ampicillin and sulbactam. The result of this biotransformation is the release of the active drug moieties, ampicillin and sulbactam, into the systemic circulation. indexcopernicus.compatsnap.comwikidoc.orgpfizer.com
Equimolar Release of Ampicillin and Sulbactam
A crucial characteristic of this compound's prodrug mechanism is the equimolar release of ampicillin and sulbactam. indexcopernicus.compatsnap.commims.comfda.gov.phpfizer.comasm.orgefda.gov.etnih.govthieme-connect.com This 1:1 molar ratio ensures that both the antibacterial agent (ampicillin) and the beta-lactamase inhibitor (sulbactam) are available in the systemic circulation in balanced quantities, optimizing their synergistic action. patsnap.com
Absorption and Bioavailability of this compound
The prodrug strategy employed in this compound significantly improves the absorption and bioavailability of its active components.
Enhanced Oral Absorption Compared to Individual Components
This compound demonstrates enhanced oral absorption compared to the individual administration of ampicillin and sulbactam. indexcopernicus.compatsnap.comwikidoc.orgnih.govresearchgate.net For instance, peak serum levels of ampicillin following this compound administration are approximately twice those achieved with an equivalent dose of oral ampicillin alone. fda.gov.phpfizer.comefda.gov.etblogspot.com Studies in rats have shown that this compound delivers 2 to 2.5 times greater total bioavailability for ampicillin and sulbactam than when each was used individually. asm.orgnih.gov This improved absorption is a key pharmacokinetic advantage, enabling effective oral administration of the ampicillin-sulbactam combination. wikidoc.org
Comparison of Bioavailability Across Different Formulations
The absolute bioavailability of both sulbactam and ampicillin after oral administration of this compound is approximately 80% to 85%. mims.comfda.gov.phpfizer.comefda.gov.etthieme-connect.comblogspot.comresearchgate.netpfizer.com Studies comparing different oral formulations of this compound, such as tablets and suspensions, have demonstrated bioequivalence. For example, in studies involving healthy volunteers, the 90% confidence intervals for intra-individual ratios of AUC (Area Under the Curve) and Cmax (maximum concentration) for both ampicillin and sulbactam from this compound tablets and suspensions were within the acceptance ranges for bioequivalence studies. thieme-connect.comresearchgate.net This indicates that different oral formulations of this compound can provide comparable systemic exposure to ampicillin and sulbactam.
Table 1: Bioequivalence Parameters for this compound Formulations (Example Data)
| Parameter | Ampicillin (Tablets) | Sulbactam (Tablets) | Ampicillin (Suspension) | Sulbactam (Suspension) |
| AUC0-t 90% CI Ratio | 1.01-1.18 thieme-connect.comresearchgate.net | 0.95-1.09 thieme-connect.comresearchgate.net | 0.94-1.16 thieme-connect.comresearchgate.net | 0.92-1.14 thieme-connect.comresearchgate.net |
| Cmax 90% CI Ratio | 0.87-1.04 thieme-connect.comresearchgate.net | 0.80-0.96 thieme-connect.comresearchgate.net | 0.96-1.23 thieme-connect.comresearchgate.net | 0.97-1.24 thieme-connect.comresearchgate.net |
Note: Data presented as 90% confidence intervals for intra-individual ratios of test to reference formulations, indicating bioequivalence if within acceptance ranges.
Distribution of Ampicillin and Sulbactam Post-Hydrolysis
Following hydrolysis of this compound, the released ampicillin and sulbactam are widely distributed throughout various body fluids and tissues. mims.comnih.govresearchgate.net The principal route of excretion for both sulbactam and ampicillin after oral administration of this compound is via the urine. mims.comfda.gov.phpfizer.compfizer.commims.comnih.gov Plasma protein binding for ampicillin is approximately 28%, and for sulbactam, it is about 38%. mims.commims.com Both components can cross the placenta and enter breast milk in small amounts. mims.commims.com They are distributed in bile, blister fluid, and tissue fluids, and can penetrate the cerebrospinal fluid (CSF) when meninges are inflamed. mims.commims.com
Table 2: Pharmacokinetic Parameters of Ampicillin and Sulbactam Post-Sultamicillin Administration (Healthy Volunteers)
| Parameter | Ampicillin | Sulbactam |
| Elimination Half-life (approx.) | 1 hour mims.comfda.gov.phpfizer.comefda.gov.etmims.com | 0.75 hour mims.comfda.gov.phpfizer.comefda.gov.etmims.com |
| Excretion (unchanged in urine) | 50-75% mims.comfda.gov.phpfizer.commims.com | 50-75% mims.comfda.gov.phpfizer.commims.com |
| Plasma Protein Binding | 28% mims.commims.com | 38% mims.commims.com |
Wide Distribution Among Body Fluids and Tissues
Following hydrolysis, ampicillin and sulbactam are widely distributed throughout various body fluids and tissues nih.gov. These include distribution into bile, blister fluid, and other tissue fluids mims.commims.commedscape.com. Penetration into the cerebrospinal fluid (CSF) is observed, particularly when the meninges are inflamed mims.commims.commedscape.comnih.govresearchgate.net.
The plasma protein binding for ampicillin is approximately 28%, while for sulbactam, it is around 38% mims.commims.commedscape.comnih.gov. The steady-state volumes of distribution for ampicillin range from 14.2 to 15.1 liters, and for sulbactam, they range from 12.2 to 16.3 liters nih.gov.
Table 1: Plasma Protein Binding and Volume of Distribution of Ampicillin and Sulbactam
| Component | Plasma Protein Binding (%) mims.commims.commedscape.comnih.gov | Volume of Distribution (L) nih.gov |
| Ampicillin | 28 | 14.2 - 15.1 |
| Sulbactam | 38 | 12.2 - 16.3 |
Tissue Penetration Dynamics of Ampicillin and Sulbactam
The high serum concentrations of ampicillin and sulbactam achieved after this compound administration facilitate optimal penetration into various tissues nih.gov. Research findings indicate good penetration into several anatomical sites, including peritoneal fluid, intestinal mucosa, prostatic and appendiceal tissue, sputum, and peritonsillar abscess pus researchgate.net. Furthermore, both compounds demonstrate effective penetration into the myometrium, renal cortex and medulla, gallbladder wall, tonsils, and the cutis of the skin nih.gov. The concentrations attained in these body fluids and tissues are sufficient to be effective against beta-lactamase-producing bacteria nih.gov. The ratio of sulbactam to ampicillin remains relatively constant, approximately 1:2, in both blood and various tissues nih.gov. In lung tissue, peak ampicillin concentrations of 35.6 mg/kg were observed 1.5 hours after intravenous administration of a sulbactam/ampicillin combination researchgate.net.
Elimination and Clearance of this compound Components
Elimination Half-Lives of Ampicillin and Sulbactam
In healthy volunteers, the elimination half-life for sulbactam is approximately 0.75 hours, while for ampicillin, it is about 1 hour mims.compfizer.comnih.govmims.commims.com. Other studies report half-lives of 1 to 1.3 hours for sulbactam and 1 to 1.8 hours for ampicillin in individuals with normal renal function medscape.commims.com. The similar pharmacokinetic profiles, including elimination half-lives, of the two components allow for a twice-daily dosing regimen nih.gov.
Table 2: Elimination Half-Lives of Ampicillin and Sulbactam in Healthy Volunteers
| Component | Elimination Half-Life (hours) mims.compfizer.comnih.govmims.commedscape.commims.commims.com |
| Ampicillin | 1 - 1.8 |
| Sulbactam | 0.75 - 1.3 |
Impact of Renal Impairment on Elimination Kinetics
Renal impairment significantly affects the elimination kinetics of both ampicillin and sulbactam. In patients with severe impairment of renal function (creatinine clearance ≤ 30 mL/min), the elimination kinetics of sulbactam and ampicillin are similarly affected, ensuring that their plasma ratio remains constant pfizer.compfizer.commims.comzifammyanmar.compaochien.com.twfda.gov. Consequently, elimination half-lives are prolonged in elderly patients and those with renal dysfunction pfizer.commims.com. For instance, in adults with a creatinine (B1669602) clearance of less than 7 mL/minute, the average elimination half-lives extend to 17.4 hours for ampicillin and 13.4 hours for sulbactam drugs.com. Both ampicillin and sulbactam can be removed from circulation by hemodialysis, a procedure that can enhance drug elimination in cases of overdose in patients with compromised renal function pfizer.commims.comdrugs.comzifammyanmar.com.
Table 3: Impact of Renal Impairment on Elimination Half-Lives
| Component | Elimination Half-Life (hours) in Severe Renal Impairment (Clcr < 7 mL/min) drugs.com |
| Ampicillin | 17.4 |
| Sulbactam | 13.4 |
Pharmacodynamic Parameters Influencing Therapeutic Efficacy
This compound's therapeutic efficacy is rooted in the combined pharmacodynamic actions of its active components, ampicillin and sulbactam. Ampicillin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to one or more penicillin-binding proteins (PBPs), thereby preventing the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity mims.comwikipedia.orgmims.commims.comfishersci.ca.
Sulbactam, a beta-lactamase inhibitor, plays a critical role by irreversibly inhibiting many beta-lactamases produced by resistant bacterial strains mims.comwikipedia.orgmims.comnih.govmims.comwikipedia.org. This "suicide inhibition" mechanism protects ampicillin from enzymatic degradation, effectively extending its spectrum of activity to include beta-lactamase-producing organisms that would otherwise be resistant wikipedia.orgwikipedia.org.
A key pharmacodynamic parameter influencing the therapeutic efficacy of ampicillin is the duration for which its active substance level remains above the minimum inhibitory concentration (MIC) of the pathogen (Time > MIC) pfizer.com. The high serum concentrations achieved with this compound, coupled with the synergistic bactericidal activity of ampicillin and sulbactam, contribute to effective treatment outcomes and allow for a twice-daily dosing regimen nih.gov. The similar pharmacokinetic profiles of sulbactam and ampicillin are considered a fundamental prerequisite for the therapeutic effectiveness of this combination product nih.gov. This compound offers a pharmacokinetic and pharmacodynamic profile comparable to parenteral sulbactam plus ampicillin, providing the added benefit of an oral formulation indexcopernicus.comresearchgate.netnih.gov.
Time-Dependent Inhibition of Beta-Lactamases by Sulbactam
Sulbactam functions as a time-dependent, irreversible inhibitor of various beta-lactamases. nih.govoup.com Its mechanism involves the reversible formation of a Michaelis-type enzyme-inhibitor complex, which then progressively evolves into inactivated protein(s). This inactivation process can be either irreversible (true inactivation) or quasi-irreversible (stable acyl-enzyme). nih.gov By acting as a "suicide inhibitor," sulbactam effectively protects ampicillin from enzymatic degradation by beta-lactamases, thereby extending ampicillin's antibacterial spectrum. nih.govwikipedia.orgwikipedia.orgwgcriticalcare.com
Sulbactam demonstrates inhibitory activity against a wide range of beta-lactamases, including most staphylococcal beta-lactamases and certain plasmid-coded beta-lactamases (e.g., TEM, OXA, SHV, CTX-M), as well as some chromosomally-coded beta-lactamases produced by Gram-negative bacteria such as Escherichia coli, Klebsiella spp., Proteus mirabilis, and Haemophilus influenzae. pfizer.com While sulbactam exhibits potent inhibition of Ambler class A enzymes like CTX-M-15, SHV-5, and TEM-1, its inhibitory effect on KPC-2 is weaker. nih.gov Class C and D beta-lactamases are very weakly inhibited by sulbactam, and class B enzymes are largely unaffected. nih.gov
Relationship Between Sulbactam Concentration and Ampicillin Activity
The presence of sulbactam significantly enhances the antibacterial spectrum of ampicillin. nih.gov Studies have shown a clear relationship between sulbactam concentration and the efficacy of ampicillin against various bacterial isolates. For instance, in a study involving 2440 Gram-negative bacilli, ampicillin alone at 8 micrograms/ml inhibited 50% of Enterobacteriaceae isolates. nih.gov However, when combined with sulbactam, the percentage of inhibited isolates increased substantially, ranging from 69% to 84% depending on the sulbactam concentration. nih.gov
The optimal spectrum of activity for the ampicillin/sulbactam combination was observed when sulbactam was present at a fixed concentration of 16 micrograms/ml, leading to the inhibition of 84% of isolates. nih.gov This was followed by a 1:1 ratio of ampicillin to sulbactam (76% inhibited) and a fixed sulbactam concentration of 8 micrograms/ml (74% inhibited). nih.gov This demonstrates that the amount of sulbactam at the susceptible breakpoint concentrations of ampicillin plays a crucial role in determining the percentage of susceptible strains. nih.gov
Sulbactam itself possesses limited intrinsic antibacterial activity, primarily against Neisseriaceae. mims.comwgcriticalcare.commims.com Its primary function in the combination is to protect ampicillin from degradation by beta-lactamases, thereby restoring and extending ampicillin's activity against resistant bacterial strains. wikipedia.orgwgcriticalcare.com Oral administration of this compound results in approximately double the total ampicillin distribution compared to oral ampicillin alone, leading to high serum levels and optimal tissue penetration of both active drugs. bjorl.org
Concentration-Dependent Effects on Bacterial Eradication
The efficacy of this compound, through its active components ampicillin and sulbactam, is largely dependent on maintaining the ampicillin concentration above the minimum inhibitory concentration (MIC) of the pathogen for a sufficient duration. pfizer.com Bacteriological eradication rates with ampicillin/sulbactam have been reported to range from 58% to 100% in various studies. worldmedicine.uz
Specific concentration thresholds have been identified for inhibiting common bacterial pathogens. For example, ampicillin/sulbactam concentrations of 16/8 micrograms/ml were found to inhibit over 90% of strains of Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, Klebsiella sp., Escherichia coli, and Acinetobacter sp. researchgate.net
Data from a pilot study investigating ampicillin/sulbactam concentrations in bone samples of patients with osteonecrosis of the jaw provides insights into tissue penetration. While plasma concentrations were significantly higher, ampicillin and sulbactam were detectable in both vital and necrotic bone tissues. mdpi.com
Table 1: Mean Concentrations of Ampicillin and Sulbactam in Plasma and Bone Samples mdpi.com
| Location | Ampicillin Mean Concentration (µg/mL or µg/g) | Sulbactam Mean Concentration (µg/mL or µg/g) |
| Plasma (n=19) | 126.3 (SD ± 77.6) | 60.2 (SD ± 35.0) |
| Vital Bone (n=13) | 6.3 (SD ± 7.8) | 1.9 (SD ± 2.0) |
| Necrotic Bone (n=21) | 4.9 (SD ± 7.0) | 1.7 (SD ± 1.7) |
Note: SD = Standard Deviation.
Despite the lower concentrations in bone compared to plasma, these levels were considered sufficient to effectively target most bacteria commonly found in such infections, including Streptococci and Staphylococci. mdpi.com
Peak serum concentrations following intravenous administration also highlight the rapid attainment of therapeutic levels. After a 15-minute intravenous infusion of 2000 mg ampicillin plus 1000 mg sulbactam, peak ampicillin serum levels ranged from 109 to 150 mcg/mL, with corresponding mean peak sulbactam levels from 48 to 88 mcg/mL. drugs.com For a lower dose of 1000 mg ampicillin plus 500 mg sulbactam, peak ampicillin levels were 40 to 71 mcg/mL, and sulbactam levels were 21 to 40 mcg/mL. drugs.com
However, the correlation between in vitro minimal inhibitory concentration (MIC) breakpoints for sulbactam and clinical outcomes in infections, particularly those caused by carbapenem-resistant Acinetobacter species, requires further investigation. elsevier.es A study found that sulbactam MIC values (ranging from 2.0 to 32.0 mg/L) were not consistently associated with patient outcomes, underscoring the complexity of predicting clinical success solely based on in vitro susceptibility. elsevier.es
Spectrum of Antimicrobial Activity and Efficacy of Sultamicillin
Activity Against Gram-Positive Bacteria
Sultamicillin is effective against a range of Gram-positive bacteria, including several species of Staphylococcus and Streptococcus indexcopernicus.comfda.gov.phpfizer.comunilab.com.ph.
This compound exhibits strong antimicrobial activity against Staphylococcus aureus, including strains that are resistant to penicillin due to beta-lactamase production indexcopernicus.comfda.gov.phpfizer.comunilab.com.phnih.govnih.gov. Studies have shown that sulbactam (B1307)/ampicillin (B1664943) combinations are synergistic against penicillin-resistant Staphylococcus aureus (PRSA) strains nih.gov. For instance, a high percentage of Staphylococcus aureus strains examined in one study were beta-lactamase positive, and this compound demonstrated excellent antimicrobial activities against these strains nih.gov. The MIC90 of this compound against S. aureus, including methicillin-resistant S. aureus (MRSA) in some studies, was reported as 6.25 µg/ml nih.gov. While ampicillin alone may not be effective against penicillin-resistant or methicillin-resistant S. aureus strains, the addition of sulbactam in this compound significantly enhances its activity globalresearchonline.netresearchgate.net.
Table 1: Activity of this compound against Staphylococcus aureus
| Strain Type | Observed Activity | Key Findings | Reference |
| Penicillin-Resistant S. aureus | Excellent antimicrobial activity, synergistic | Sulbactam/ampicillin was synergistic against penicillinase-producing, methicillin-susceptible S. aureus strains, with approximately 99% killing rate. nih.govnih.gov | nih.govnih.gov |
| Methicillin-Resistant S. aureus (MRSA) | Effective against some strains, bacteriostatic against others | This compound is effective against some methicillin-resistant S. aureus strains. In some studies, the MIC90 was 6.25 µg/ml for S. aureus including MRSA. However, against certain highly resistant MR2 strains, the combination was bacteriostatic rather than bactericidal. indexcopernicus.comfda.gov.phpfizer.comunilab.com.phnih.govnih.gov | indexcopernicus.comfda.gov.phpfizer.comunilab.com.phnih.govnih.gov |
This compound is effective against Staphylococcus epidermidis, including penicillin-resistant and some methicillin-resistant strains indexcopernicus.comfda.gov.phpfizer.comunilab.com.ph. Research indicates that this compound is strongly potent against S. epidermidis jst.go.jp.
This compound is effective against Streptococcus pneumoniae indexcopernicus.comfda.gov.phpfizer.comunilab.com.phglobalresearchonline.net. The average MIC80 value of this compound for S. pneumoniae was reported as 0.05 µg/ml nih.gov. While some penicillin-insensitive or resistant Streptococcus pneumoniae strains have been observed, this compound generally shows good activity nih.gov.
This compound demonstrates activity against Streptococcus faecalis and other Streptococcus species indexcopernicus.comfda.gov.phpfizer.comunilab.com.ph. Studies have indicated that no resistant strains were found among Enterococcus faecalis (formerly Streptococcus faecalis) against penicillins, including this compound nih.gov.
This compound is effective against Streptococcus pyogenes unilab.com.phglobalresearchonline.net. The average MIC80 value of this compound for S. pyogenes was reported as 0.025 µg/ml nih.gov. Similar to Enterococcus faecalis, no resistant strains of Streptococcus pyogenes were found against penicillins, including this compound, in certain studies nih.gov.
Activity Against Gram-Negative Bacteria
This compound's spectrum of activity extends to a variety of Gram-negative bacteria, largely due to sulbactam's ability to inhibit beta-lactamases produced by these organisms indexcopernicus.comfda.gov.phpfizer.comunilab.com.phontosight.ainih.gov. This includes Haemophilus influenzae (both beta-lactamase-positive and -negative strains), Haemophilus parainfluenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella species, Proteus species (both indole-positive and indole-negative), Enterobacter species, Morganella morganii, Citrobacter species, Neisseria meningitidis, and Neisseria gonorrhoeae indexcopernicus.comfda.gov.phpfizer.comunilab.com.ph.
Table 2: Activity of this compound against Gram-Negative Bacteria
Activity Against Anaerobic Bacteria
This compound exhibits potent antibacterial activity against a wide range of anaerobic bacteria. ijrasb.comresearchgate.netjst.go.jpnih.gov The inclusion of sulbactam is crucial as it protects ampicillin from degradation by beta-lactamase enzymes produced by many resistant anaerobic strains. wikipedia.orgmims.compatsnap.comindexcopernicus.comijrasb.comresearchgate.net
Bacteroides fragilis
This compound, through its active components ampicillin and sulbactam, demonstrates significant activity against Bacteroides fragilis and other species within the Bacteroides fragilis group. ijrasb.comresearchgate.netjst.go.jpnih.govjwatch.orgwikipedia.org Studies have shown that ampicillin-sulbactam combinations are highly effective against B. fragilis group species. nih.govjwatch.org For instance, the MIC90 of ampicillin plus 5 mg/L sulbactam for B. fragilis was reported to be less than 1 mg/L, a substantial improvement compared to 256 mg/L for ampicillin alone. nih.gov Sulbactam's ability to bind to the penicillin-binding proteins (PBPs) of Bacteroides fragilis contributes to its efficacy. indexcopernicus.comwikipedia.org
Peptococcus and Peptostreptococcus species
This compound's spectrum of activity encompasses anaerobic gram-positive cocci, including Peptococcus and Peptostreptococcus species. nih.govnih.govwikipedia.orggoogleapis.compsu.edu In studies, no significant difference was observed between ampicillin alone and in combination with sulbactam against gram-positive anaerobic rods, Peptococcus spp., and Peptostreptococcus spp., with minimum inhibitory concentrations (MICs) generally less than 2 mg/L. nih.gov This suggests that these organisms may not commonly produce beta-lactamases that inactivate ampicillin, or that ampicillin itself is highly effective against them.
Fusobacterium and Prevotella species
This compound demonstrates activity against Fusobacterium and Prevotella species. nih.govpsu.eduresearchgate.neteuropa.eu The combination of ampicillin and sulbactam is effective against these anaerobes, particularly against beta-lactamase-producing strains that would otherwise be resistant to ampicillin alone. patsnap.comresearchgate.netfarmaciajournal.com Research indicates that sulopenem, another antibiotic, showed high activity against Fusobacterium spp. and Prevotella intermedia among tested antibiotics, which also included sulbactam/ampicillin. nih.gov This highlights the general effectiveness of beta-lactam/beta-lactamase inhibitor combinations against these challenging anaerobic pathogens.
Minimum Inhibitory Concentration (MIC) Profiling of this compound
This compound's efficacy is often assessed through its Minimum Inhibitory Concentration (MIC) profiling, which provides insight into its potency against various bacterial pathogens. mims.comjst.go.jpnih.gov
MIC Values Against Key Pathogens
This compound exhibits a broad spectrum of in vitro antibacterial activity. jst.go.jp MIC values for this compound against various clinical isolates have been determined, demonstrating its potency. For example, MIC levels of this compound ranged from less than 0.05 to 12.5 µg/ml against most tested strains. jst.go.jp Studies have shown that for Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), the MIC90 of this compound was 6.25 µg/ml. nih.gov For Streptococcus pyogenes and Enterococcus faecalis, no resistant strains were found against penicillins, including this compound. nih.gov However, some Streptococcus pneumoniae strains showed insensitivity or resistance to penicillins and cephalosporins. nih.gov
The following table summarizes representative MIC data for this compound against various pathogens, highlighting its broad-spectrum activity.
| Pathogen | MIC Range (µg/ml) | MIC90 (µg/ml) | Reference |
| Staphylococcus aureus | - | 6.25 | nih.gov |
| S. aureus (Ampicillin-resistant) | - | <12.5 | jst.go.jp |
| Streptococcus faecalis | - | 0.39 | jst.go.jp |
| Escherichia coli | - | 100 | jst.go.jp |
| Klebsiella pneumoniae | - | 100 | jst.go.jp |
| Proteus mirabilis | - | 0.78 | jst.go.jp |
| Haemophilus influenzae | - | 0.39 | jst.go.jp |
| Bacteroides fragilis | <1 | <1 | nih.gov |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.
Correlating MIC Reduction with Beta-Lactamase Inhibition
The significant reduction in MIC values for many ampicillin-resistant pathogens when treated with this compound is directly correlated with the beta-lactamase inhibitory activity of sulbactam. researchgate.netnih.govelsevier.es Sulbactam, a suicide inhibitor, irreversibly binds to a large number of beta-lactamase molecules, forming an inactive complex. patsnap.comnih.govelsevier.eswikipedia.org This mechanism shields ampicillin from enzymatic degradation, thereby extending its spectrum of action to include beta-lactamase-producing strains that would otherwise be resistant. wikipedia.orgmims.compatsnap.comindexcopernicus.comijrasb.comresearchgate.netwikipedia.orgnih.gov
For beta-lactamase-producing strains, this compound demonstrates very similar sensitivity compared to non-producing strains, whereas ampicillin alone shows weaker sensitivity against beta-lactamase producers. nih.gov This synergistic action leads to a substantial increase in ampicillin's antimicrobial activity, often by 4- to 32-fold, effectively lowering the MICs for resistant organisms to levels comparable to those of sensitive strains of the same species. psu.eduresearchgate.netnih.gov
Comparative Studies on Antimicrobial Efficacy
Comparative studies have evaluated the antimicrobial efficacy of this compound against various other established antibiotics across different types of infections.
Comparison with Amoxicillin (B794)/Clavulanic Acid
This compound has shown comparable clinical efficacy to amoxicillin/clavulanic acid in the treatment of various bacterial infections. In pediatric streptococcal pharyngitis and acute otitis media, this compound demonstrated similar efficacy. nih.gov For upper respiratory tract infections (URTIs) in adults, a randomized trial indicated no significant difference in cure rates between this compound (as ampicillin/sulbactam) and amoxicillin/clavulanic acid. nih.govnih.gov
| Treatment Group | Cure Rate (Visit 2 - 10 days post-treatment) | Cure Rate (Visit 3 - 30 days post-treatment) |
| This compound | 64.4% | 97.4% |
| Amoxicillin/Clavulanic Acid | 61.7% | 93.2% |
Both this compound and amoxicillin/clavulanic acid provide broad-spectrum coverage against Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains. researchgate.net
Comparison with Cefaclor (B193732)
The efficacy of this compound has been compared to cefaclor in several studies. This compound was found to be superior to cefaclor in the treatment of acute otitis media in adults. nih.gov In a study involving children with acute otitis media, both treatments showed comparable clinical outcomes. All pathogens isolated from patients in the this compound group were eradicated, while all but one pathogen were eradicated in the cefaclor group. nih.gov
| Treatment Group | Patients Cured | Patients Improved | Treatment Failure | Pathogen Eradication |
| This compound | 65.4% | 34.6% | 0 | 100% |
| Cefaclor | 65.5% | 31.0% | 1 | Nearly 100% |
Regarding antimicrobial spectrum, this compound exhibited higher antibacterial activity against ampicillin-resistant Staphylococcus aureus (including MRSA), ampicillin-resistant Haemophilus influenzae, and Bacteroides fragilis compared to cefaclor. However, cefaclor demonstrated superior activity against Escherichia coli carrying R (bla) plasmids and Klebsiella spp. jst.go.jp
Comparison with Bacampicillin (B1208201)
This compound has demonstrated superior efficacy compared to bacampicillin in the context of chronic respiratory infections. nih.gov Furthermore, in an experimental mixed infection model involving ampicillin-sensitive Staphylococcus aureus and ampicillin-resistant Bacteroides fragilis, this compound exhibited greater bactericidal activity against both organisms than bacampicillin. This is attributed to sulbactam's ability to potentiate ampicillin's activity against beta-lactamase-producing strains. jst.go.jp
Comparison with Cloxacillin (B1194729) and Flucloxacillin (B1213737)
In the treatment of superficial skin and soft tissue infections in children, this compound and cloxacillin showed comparable efficacy. A study involving 21 evaluable children in each group reported that 16 in the this compound group and 13 in the cloxacillin group were cured, with no statistically significant differences in outcomes or recurrence rates. researchgate.netnih.gov this compound also showed comparable efficacy to a combination of flucloxacillin plus ampicillin in skin and soft tissue infections in adult diabetic patients. nih.gov Cloxacillin and flucloxacillin are known for their activity against beta-lactamase-producing staphylococci and streptococcal bacteria, respectively. wikidoc.orglymphoedema.org this compound's advantage stems from its sulbactam component, which specifically targets and inhibits beta-lactamases, thereby broadening its effective spectrum to include many resistant strains. nih.govjst.go.jp
Comparison with Phenoxymethyl (B101242) Penicillin
This compound has shown comparable clinical efficacy to phenoxymethyl penicillin (penicillin V) in treating pediatric streptococcal pharyngitis. nih.gov One study reported this compound to be 100% effective in 20 evaluable cases of infection and carriage, while penicillin was effective in 75% of infection cases (6 out of 8) and 93% of carriage cases (3 out of 8). These differences were not statistically significant. nih.gov Phenoxymethyl penicillin is primarily active against Gram-positive bacteria and is not effective against beta-lactamase-producing organisms. wikipedia.org In contrast, this compound's inclusion of sulbactam allows it to overcome beta-lactamase-mediated resistance, providing a broader spectrum of activity. nih.govjst.go.jp
Comparison with Ceftriaxone (B1232239)
For the initial treatment of community-acquired pneumonia (CAP), a meta-analysis found no significant difference in clinical cure rates between sulbactam-ampicillin (this compound is its oral prodrug) and ceftriaxone. Clinical cure rates were 91.8% for sulbactam-ampicillin and 87.5% for ceftriaxone. nih.gov One study suggested that ampicillin/sulbactam might be more effective in the early phase of CAP treatment, showing significantly higher effectiveness at day 7 compared to ceftriaxone. nih.gov However, a study focusing on older adults with CAP indicated that initial treatment with ampicillin/sulbactam was associated with a higher in-hospital mortality rate (10.5%) compared to ceftriaxone (9.0%). researchgate.net
| Outcome (CAP Treatment) | Sulbactam-Ampicillin (this compound) | Ceftriaxone |
| Clinical Cure Rate | 91.8% (146/159) nih.gov | 87.5% (126/144) nih.gov |
| In-hospital Mortality (Older Adults) | 10.5% researchgate.net | 9.0% researchgate.net |
Regarding their antimicrobial spectra, ceftriaxone is considered superior to sulbactam-ampicillin for treating penicillin-resistant pneumococci and demonstrates superior in vitro activity against Haemophilus influenzae, including ampicillin-resistant strains. nih.gov
Clinical Research and Therapeutic Applications of Sultamicillin
Efficacy in Respiratory Tract Infections
Sultamicillin is clinically effective in treating both upper and lower respiratory tract infections, particularly those caused by beta-lactamase-producing strains researchgate.netnih.govjst.go.jpresearchgate.net.
Upper Respiratory Tract Infections (e.g., Otitis Media, Sinusitis, Pharyngitis, Tonsillitis)
This compound has shown significant efficacy in the treatment of various upper respiratory tract infections (URTIs) in children and adults researchgate.netpfizer.comijrasb.comnih.govnih.govnih.gov.
Otitis Media: In a study involving children with acute otitis media, this compound demonstrated comparable clinical efficacy to cefaclor (B193732), with 65.4% of this compound-treated patients cured and 34.6% improved. All isolated pathogens in the this compound group were eradicated nih.gov. Another double-blind randomized study comparing this compound with amoxicillin-clavulanate for acute otitis media in children found no statistically significant difference in clinical efficacy for effusion clearance at 10 and 30 days nih.gov. An international pediatric clinical trial involving 408 children reported a 94% cure rate and 4% improvement rate for acute otitis media ijrasb.com.
Sinusitis: Clinical studies support this compound's effectiveness in acute sinusitis. One study comparing low-dose this compound with amoxicillin (B794) in adults with acute sinusitis reported a clinical success (improvement + cure) rate of 74.2% for this compound, compared to 66.6% for amoxicillin infezmed.it.
Pharyngitis/Tonsillitis: this compound has been effective in treating tonsillitis and pharyngitis ijrasb.comnih.govpopline.org. A large international pediatric clinical trial showed a 98% cure rate and 1% improvement rate for tonsillitis/pharyngitis among 169 patients ijrasb.com. In a study involving 49 children with URTIs (including otitis media, sinusitis, pharyngitis, and/or tonsillitis), 85.7% were clinically cured and 14.2% improved with this compound treatment, resulting in a 99.9% clinical response rate nih.gov.
Table 1: Clinical Efficacy of Oral this compound in Pediatric Upper Respiratory Tract Infections ijrasb.com
| Diagnosis (No. of Patients) | Cure (%) | Improvement (%) | Failure (%) |
| Acute Otitis Media (105) | 88 | 7 | 6 |
| Tonsillitis/Pharyngitis (169) | 98 | 1 | 1 |
| Sinusitis (23) | 83 | 13 | 4 |
Lower Respiratory Tract Infections (e.g., Bronchitis, Pneumonia, COPD Exacerbations)
This compound is effective in treating lower respiratory tract infections (LRTIs), including bacterial pneumonias and bronchitis researchgate.netpfizer.comresearchgate.netwikidoc.org.
COPD Exacerbations: this compound has been studied for its use in chronic obstructive pulmonary disease (COPD) exacerbations drugbank.com. It has been shown to be superior in efficacy to bacampicillin (B1208201) in the treatment of chronic respiratory infections nih.gov.
Table 2: Clinical Efficacy of this compound in Lower Respiratory Tract Infections nih.gov
| Infection Type | Number of Patients | Efficacy Rate (%) |
| Pneumonia | 35 | 80.0 |
| Bronchitis | 93 | 78.5 |
| Overall LRTI | 129 | 79.1 |
Efficacy in Skin and Soft Tissue Infections
This compound has demonstrated efficacy in treating skin and soft tissue infections (SSTIs) researchgate.netpfizer.comresearchgate.netjst.go.jpijrasb.comnih.govwikidoc.orgasm.orgnih.gov. These include conditions such as cellulitis, impetigo, furuncles, carbuncles, and diabetic foot ulcers researchgate.netwikidoc.orgasm.org.
In a study comparing this compound with cloxacillin (B1194729) for superficial SSTIs in children, 16 out of 21 (76%) patients in the this compound group were cured, compared to 13 out of 21 (62%) in the cloxacillin group asm.orgnih.gov. While the differences were not statistically significant, this compound showed a numerically higher cure rate asm.org.
An international pediatric clinical trial reported a 100% cure rate for skin and soft tissue infections among 54 evaluable children ijrasb.com.
Table 3: Clinical Efficacy of this compound vs. Cloxacillin in Pediatric Superficial Skin and Soft Tissue Infections asm.orgnih.gov
| Treatment Group | Number of Patients | Cured (%) | Failed Therapy (%) | Recurrences (%) |
| This compound | 21 | 76 | 5 | 19 |
| Cloxacillin | 21 | 62 | 10 | 29 |
Efficacy in Urinary Tract Infections (UTIs)
This compound is indicated for the treatment of urinary tract infections, including pyelonephritis and cystitis researchgate.netpfizer.comnih.govwikidoc.org.
Table 4: Clinical Effectiveness of this compound in Urinary Tract Infections jst.go.jpnih.gov
| Infection Type | Number of Patients | Excellent (%) | Moderate (%) | Poor (%) | Overall Effectiveness (%) |
| Uncomplicated UTI | 35 | 77.1 | 22.9 | 0 | 100 |
| Complicated UTI | 9 | 22.2 | 66.7 | 11.1 | 89 |
| Acute Uncomplicated Cystitis (Multicenter) | 196 | 66.8 | 30.6 | 2.6 | 97.4 |
| Complicated UTI (Multicenter) | 368 | 30.4 | 35.6 | 34.0 | 66 |
Efficacy in Gynecological and Obstetric Infections
This compound has been shown to be clinically effective in obstetric and gynecological infections researchgate.netnih.gov. The parenteral form of ampicillin (B1664943)/sulbactam (B1307) is indicated for community-acquired infections of mild-to-moderate severity, such as intra-abdominal or gynecological infections researchgate.net.
Efficacy in Intra-abdominal Infections
This compound is indicated for intra-abdominal infections patsnap.compfizer.comresearchgate.net. Ampicillin/sulbactam (of which this compound is an oral prodrug) has demonstrated efficacy in treating serious intra-abdominal infections researchgate.netnih.gov.
A double-blind trial comparing ampicillin-sulbactam with cefoxitin (B1668866) in 197 evaluable patients with bacterial intra-abdominal infections found clinical success in 86% of the ampicillin-sulbactam group and 78% in the cefoxitin group. Eradication of infection occurred in 88% and 79% of the respective groups, showing comparable efficacy nih.gov.
Antibiotics for intra-abdominal infections must be effective against a range of microbes, including Gram-positive, Gram-negative, and anaerobes ijrasb.com.
Antimicrobial Resistance and Sultamicillin
Emergence and Surveillance of Resistance to Sultamicillin
In Vitro Susceptibility Testing and Breakpoints
In vitro susceptibility testing is crucial for determining the effectiveness of antimicrobial agents against specific bacterial isolates and guiding appropriate treatment. fda.govidexx.com Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that inhibits the visible growth of a given bacterial strain. idexx.com Breakpoints, also known as susceptibility test interpretive criteria (STIC), are defined concentrations that classify bacterial isolates as susceptible, intermediate, or resistant to an antibiotic. fda.govidexx.com
For ampicillin (B1664943)/sulbactam (B1307), which is the active combination released from this compound, specific interpretive guidelines for susceptibility testing have been developed. Studies have evaluated optimal testing conditions, including various combination ratios and fixed concentrations of sulbactam. nih.gov The National Committee for Clinical Laboratory Standards (NCCLS) and the Clinical and Laboratory Standards Institute (CLSI) provide recognized standards for these tests. fda.govnih.gov
Proposed MIC breakpoints for ampicillin/sulbactam have been established to ensure accurate prediction of clinical efficacy. For instance, a susceptible breakpoint of ≤ 8.0/4.0 micrograms/ml (ampicillin/sulbactam) has been recommended for various pathogens, including members of the family Enterobacteriaceae, anaerobes, nonenteric Gram-negative bacilli, staphylococci, Haemophilus influenzae, and Branhamella catarrhalis. nih.gov For enterococci, streptococci, and Listeria monocytogenes, the ampicillin MICs alone, interpreted by NCCLS criteria, are generally predictive of ampicillin-sulbactam susceptibility. nih.gov
Research has indicated that modifications to contemporary interpretive guidelines for ampicillin/sulbactam susceptibility tests are supported by comprehensive in vitro surveys, retrospective analyses of clinical trials, and animal model studies. nih.gov For example, for Enterobacteriaceae, a modified susceptible breakpoint of ≤ 16/8 micrograms/ml has been suggested for current diagnostic reagents. nih.gov These adjustments aim to improve the in vitro prediction of ampicillin/sulbactam efficacy in clinical practice. nih.gov
Impact of this compound Use on Antimicrobial Stewardship
Antimicrobial Stewardship Programs (ASPs) are coordinated efforts aimed at optimizing antibiotic use to improve patient outcomes, reduce antimicrobial resistance, and decrease healthcare costs. mdpi.comresearchgate.net The appropriate use of antibiotics, including broad-spectrum agents like this compound, is a core component of ASPs. mdpi.com
This compound, as a combination of ampicillin and a beta-lactamase inhibitor, offers a broader spectrum of activity compared to ampicillin alone, making it effective against a wider range of bacterial infections, including those caused by beta-lactamase-producing strains. patsnap.comontosight.aisterisonline.com This broad-spectrum nature means its judicious use is particularly important within stewardship frameworks. Prescribing this compound in the absence of proven or strongly suspected bacterial infection, or without a clear prophylactic indication, is unlikely to benefit the patient and significantly increases the risk of developing drug-resistant bacteria. fda.gov.ph
ASPs emphasize the importance of selecting the right agent, at the right dose, for the right time, and in the right way. mdpi.com When this compound is prescribed, patients should be counseled on the importance of adhering strictly to the prescribed dosage and completing the full course of therapy, even if symptoms improve. fda.gov.phpatsnap.com Skipping doses or prematurely discontinuing treatment can decrease the immediate effectiveness of the therapy and increase the likelihood of bacteria developing resistance, potentially rendering this compound or other antibacterial drugs ineffective in the future. fda.gov.phpatsnap.com
Effective ASPs, which include close collaboration between doctors and pharmacists, can help mitigate antibiotic shortages and reduce the development of resistance mechanisms by promoting correct antibiotic use and avoiding excessive or frequent use of broad-spectrum antibiotics. mdpi.com
Strategies to Mitigate Resistance Development with this compound
Mitigating the development of antimicrobial resistance with this compound, as with any antibiotic, requires a multifaceted approach focused on responsible and optimized use.
Key strategies include:
Appropriate Prescribing: Ensuring this compound is prescribed only for bacterial infections where it is clinically indicated, especially against beta-lactamase-producing strains that would otherwise be resistant to ampicillin. fda.gov.phpatsnap.com Avoiding its use for viral infections is crucial. fda.gov.phapollopharmacy.in
Adherence to Treatment Regimens: Emphasizing to patients the critical importance of completing the entire prescribed course of this compound, even if symptoms improve. fda.gov.phpatsnap.com Incomplete courses can lead to the survival of more resistant bacteria, fostering further resistance development. fda.gov.ph
Diagnostic Stewardship: Utilizing in vitro susceptibility testing (MIC and breakpoints) to guide treatment decisions, ensuring that this compound is chosen when the pathogen is susceptible and when its broad-spectrum activity is genuinely required due to confirmed or suspected beta-lactamase production. fda.govidexx.comnih.gov
Surveillance and Monitoring: Continuous surveillance of local resistance patterns to this compound and its components (ampicillin and sulbactam) is essential. This data informs local prescribing guidelines and helps identify emerging resistance trends.
Antimicrobial Stewardship Programs (ASPs): Implementing and strengthening ASPs within healthcare settings to promote optimal antibiotic use. These programs can involve:
Formulary Restrictions and Pre-authorization: Limiting the use of broad-spectrum antibiotics like this compound to specific indications or requiring infectious disease specialist approval.
Clinical Decision Support Systems: Integrating tools that provide guidance on appropriate antibiotic selection, dosage, and duration based on local epidemiology and susceptibility data.
Education and Training: Educating healthcare professionals on the principles of antimicrobial stewardship and the specific role of this compound in combating beta-lactamase-mediated resistance.
Audits and Feedback: Regularly reviewing prescribing practices and providing feedback to prescribers to encourage adherence to guidelines.
Combination Therapy Rationale: Understanding that this compound is inherently a combination therapy (ampicillin + sulbactam) designed to overcome a specific resistance mechanism. Its use should be guided by this principle, rather than as a general broad-spectrum agent when narrower-spectrum options would suffice.
By implementing these strategies, the effectiveness of this compound can be preserved, and its contribution to the broader challenge of antimicrobial resistance can be managed.
Analytical Methodologies for Sultamicillin Quantification
Spectrophotometric Methods for Sultamicillin Analysis
Spectrophotometric methods offer simple, rapid, and sensitive approaches for the determination of this compound.
UV spectrophotometry is a widely employed technique for the quantification of this compound due to its characteristic absorption in the ultraviolet region. This compound tosylate dihydrate typically exhibits a maximum absorbance at a wavelength of 225 nm when prepared in methanol (B129727). scispace.comijprs.com Other studies have reported a maximum absorption at 232 nm for this compound Tosylate in methanol. journalajst.comjournalajst.com The method generally adheres to Beer's law within specific concentration ranges, such as 10-60 µg/mL or 20-100 µg/mL, demonstrating good linearity. scispace.comijprs.comjournalajst.comjournalajst.com
Table 1: Key Parameters for UV Spectrophotometric Analysis of this compound
| Parameter | Value 1 scispace.comijprs.com | Value 2 journalajst.comjournalajst.com |
| Solvent | Methanol | Methanol |
| Wavelength of Maximum Absorbance (λmax) | 225 nm | 232 nm |
| Linearity Range | 10-60 µg/mL | 20-100 µg/mL |
| Correlation Coefficient (r²) | 0.9991 | 0.999 |
| Limit of Detection (LOD) | Not specified | 3.689 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 11.18 µg/mL |
Derivatization techniques are utilized to enhance the spectrophotometric properties of this compound, particularly when the compound itself lacks sufficient chromophores or to improve sensitivity and selectivity. One such method involves the derivatization of this compound with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). researchgate.netistanbul.edu.tr This reaction is typically conducted in a pH 9.0 borate (B1201080) buffer at 70°C for 60 minutes. researchgate.netistanbul.edu.tr The resulting derivative can then be measured spectrophotometrically at 432 nm after extraction with chloroform. researchgate.netistanbul.edu.tr This derivatization method has shown linearity in the range of 10-50 µg/mL with a high correlation coefficient of 0.9999. researchgate.netdergipark.org.tr The limit of detection (LOD) and limit of quantification (LOQ) for this method were found to be 1.47 µg/mL and 4.41 µg/mL, respectively. researchgate.netdergipark.org.tr
Table 2: Parameters for Spectrophotometric Analysis of this compound via Derivatization with NBD-Cl
| Parameter | Value researchgate.netistanbul.edu.trdergipark.org.tr |
| Derivatizing Reagent | 4-chloro-7-nitrobenzofurazan (NBD-Cl) |
| Buffer pH | 9.0 (borate buffer) |
| Reaction Temperature | 70°C |
| Reaction Time | 60 minutes |
| Detection Wavelength (λmax) | 432 nm (after extraction with chloroform) |
| Linearity Range | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 1.47 µg/mL |
| Limit of Quantification (LOQ) | 4.41 µg/mL |
Chromatographic Methods for this compound Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are extensively used for this compound quantification due to their high selectivity, sensitivity, and ability to separate the active compound from impurities and degradation products.
HPLC methods have been developed for the determination of this compound in bulk drug and pharmaceutical dosage forms. These methods often involve the use of C18 columns and a mobile phase typically composed of acetonitrile (B52724) and water or phosphate (B84403) buffer. scispace.comijprs.comresearchgate.netresearchgate.netnih.gov Flow rates are commonly set around 1.0 mL/min. scispace.comijprs.comresearchgate.netnih.gov HPLC is recognized for its high selectivity, enabling the identification of product-related impurities in drug substance quality control. researchgate.net
Reversed-Phase HPLC (RP-HPLC) is a prominent chromatographic technique for this compound analysis. A common RP-HPLC method utilizes a Phenomenex C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase consisting of Acetonitrile:Water (45:55 v/v) at a flow rate of 1.0 mL/min. scispace.comijprs.com This method has demonstrated linearity in the concentration range of 10-60 µg/mL, with a correlation coefficient (r²) of 0.9991. scispace.comijprs.com The retention time for this compound Tosylate Dihydrate under these conditions is approximately 6.9 minutes. scispace.comijprs.com Another RP-HPLC method for this compound utilizes a Kromasil C18 column (100 x 4.6 mm, 3.5 µm) in gradient mode, with a mobile phase of pH 3.0 potassium dihydrogen phosphate buffer and acetonitrile, and a flow rate of 1.0 mL/min, resulting in a retention time of approximately 9 minutes. researchgate.net
Table 3: Key Parameters for RP-HPLC Analysis of this compound
| Parameter | Value 1 scispace.comijprs.com | Value 2 researchgate.net |
| Column | Phenomenex C18 (150 mm × 4.6 mm, 5 µm) | Kromasil C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (45:55 v/v) | pH 3.0 Potassium Dihydrogen Phosphate Buffer:Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time | 6.9 min | 9 min |
| Linearity Range | 10-60 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.9991 | Not specified |
HPLC coupled with UV detection is a standard approach for this compound quantification. Detection wavelengths commonly used include 225 nm scispace.comijprs.com, 215 nm researchgate.netnih.gov, and 230 nm ptfarm.pl. For instance, an HPLC assay with UV detection at 215 nm was developed for this compound using a Kromasil C18 column (15 cm x 4.6 mm i.d., 5 µm) and a mobile phase of 25 mM phosphate buffer (pH 7.0) and acetonitrile (48%), pumped at 1.0 mL/min. nih.gov This method demonstrated sensitivity with limits of detection ranging between 0.4 and 1.2 mg/L. nih.gov Another method employed a Spherisorb ODS-2 column with 25% methanol in 0.005 M tetramethylammonium (B1211777) hydroxide (B78521) (pH 3.4) as the mobile phase, detecting at 230 nm. ptfarm.pl
Table 4: Parameters for HPLC-UV Detection of this compound
| Parameter | Value 1 scispace.comijprs.com | Value 2 nih.gov | Value 3 ptfarm.pl |
| Detection Wavelength | 225 nm | 215 nm | 230 nm |
| Column | Phenomenex C18 (150 mm × 4.6 mm, 5 µm) | Kromasil C18 (15 cm x 4.6 mm i.d., 5 µm) | Spherisorb ODS-2 (25 µm, 120 x 4.0 mm i.d.) |
| Mobile Phase | Acetonitrile:Water (45:55 v/v) | 25 mM Phosphate Buffer (pH 7.0):Acetonitrile (48%) | 25% Methanol in 0.005 M Tetramethylammonium Hydroxide (pH 3.4) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Retention Time | 6.9 min | Not specified | 2.1 min |
| LOD | Not specified | 0.4-1.2 mg/L | Not specified |
Method Development and Validation Parameters
Method validation is a critical process that confirms an analytical procedure is suitable for its intended use, establishing performance limits and ensuring reliable results throughout drug development internationaljournal.org.in. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), robustness, and ruggedness dergipark.org.trjournalajst.comresearchgate.net.
Linearity and Calibration Curves
Linearity demonstrates the proportional relationship between the analytical method's response and the concentration of the analyte within a specified range researchgate.net. For this compound, several methods have established linearity:
RP-HPLC Method: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for this compound Tosylate Dihydrate demonstrated linearity in the concentration range of 10-60 µg/mL scispace.comijprs.com. The correlation coefficient (r²) was found to be 0.9991, with a regression equation of Y = 8.7304x + 5.5409 scispace.comijprs.com.
UV Spectrophotometric Method: Another UV spectrophotometric method for this compound Tosylate exhibited linearity in the range of 20-100 µg/mL journalajst.comjournalajst.com. The correlation coefficient was 0.999, and the regression equation was Y = 0.004x + 0.052 journalajst.comjournalajst.com.
Spectrophotometric Method (NBD-Cl Derivatization): A sensitive spectrophotometric method involving derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) showed a linear range of 10-50 µg/mL dergipark.org.trresearchgate.netistanbul.edu.tr. The calibration curve's regression equation was A = 0.0157C - 0.004, with a high correlation coefficient (R²) of 0.9999 dergipark.org.trresearchgate.net.
Simultaneous UV Spectrophotometric Method for Ampicillin (B1664943) and Sulbactam (B1307): For the simultaneous estimation of Ampicillin and Sulbactam (as this compound), UV spectrophotometric methods demonstrated linearity in the concentration range of 5-30 µg/mL for both drugs internationaljournal.org.ininternationaljournal.org.in. The correlation coefficient values were 0.9994 for Sulbactam and 0.999 for Ampicillin internationaljournal.org.in.
Table 1: Linearity Parameters for this compound Quantification Methods
| Method Type | Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r² or R²) |
| RP-HPLC scispace.comijprs.com | This compound Tosylate | 10-60 | Y = 8.7304x + 5.5409 | 0.9991 |
| UV Spectrophotometry (232 nm) journalajst.comjournalajst.com | This compound Tosylate | 20-100 | Y = 0.004x + 0.052 | 0.999 |
| Spectrophotometry (NBD-Cl) dergipark.org.trresearchgate.netistanbul.edu.tr | This compound | 10-50 | A = 0.0157C - 0.004 | 0.9999 |
| UV Spectrophotometry (Simultaneous) internationaljournal.org.in | Sulbactam | 5-30 | Not specified | 0.9994 |
| UV Spectrophotometry (Simultaneous) internationaljournal.org.in | Ampicillin | 5-30 | Not specified | 0.999 |
Accuracy and Precision
Accuracy refers to the closeness of agreement between the measured value and the true value, while precision measures the agreement among multiple measurements of the same sample researchgate.net.
Accuracy: Recovery studies, typically performed using the standard addition method, are used to assess accuracy dergipark.org.trjournalajst.com. For this compound Tosylate Dihydrate, recovery studies were carried out at 80%, 100%, and 120% of the assay concentration, yielding excellent recovery percentages ranging from 97-102% scispace.comjournalajst.comijprs.comjournalajst.com. For the spectrophotometric method utilizing NBD-Cl derivatization, the mean percentage recovery of the added pure drug ranged from 101.3% to 101.6% dergipark.org.tr.
Precision: Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) scispace.comjournalajst.comresearchgate.net. For the RP-HPLC method, repeatability was assessed by calculating the %RSD values for six determinations, resulting in a %RSD of 1.06 scispace.comijprs.com. In the UV spectrophotometric method, the precision (intraday, interday, and repeatability) showed good reproducibility, with relative standard deviation (%RSD) values below 2.0%, indicating high precision journalajst.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest amounts of an analyte that can be reliably detected and accurately quantified, respectively researchgate.net. These limits are crucial for assessing the sensitivity of an analytical method.
RP-HPLC Method: For this compound Tosylate Dihydrate, the LOD was determined to be 0.02754 µg/mL, and the LOQ was 0.08345 µg/mL scispace.comijprs.com.
UV Spectrophotometric Method (232 nm): This method reported an LOD of 3.689 µg/mL and an LOQ of 11.18 µg/mL for this compound Tosylate journalajst.comjournalajst.com.
Spectrophotometric Method (NBD-Cl Derivatization): This method demonstrated higher sensitivity, with an LOD of 1.47 µg/mL and an LOQ of 4.41 µg/mL for this compound dergipark.org.trresearchgate.netistanbul.edu.tr.
HPLC (for this compound and precursors): Another HPLC assay developed for this compound and its synthesis precursors reported LODs ranging between 0.4 and 1.2 mg/L nih.gov.
Table 2: LOD and LOQ Values for this compound Quantification Methods
| Method Type | Analyte | LOD (µg/mL or mg/L) | LOQ (µg/mL or mg/L) |
| RP-HPLC scispace.comijprs.com | This compound Tosylate | 0.02754 | 0.08345 |
| UV Spectrophotometry (232 nm) journalajst.comjournalajst.com | This compound Tosylate | 3.689 | 11.18 |
| Spectrophotometry (NBD-Cl) dergipark.org.trresearchgate.netistanbul.edu.tr | This compound | 1.47 | 4.41 |
| HPLC (this compound & precursors) nih.gov | This compound | 0.4-1.2 mg/L | Not specified |
Robustness and Ruggedness
Robustness evaluates the reliability of an analytical procedure despite deliberate small changes in method parameters, while ruggedness assesses the reproducibility of results under varying conditions (e.g., different analysts, instruments) journalajst.comresearchgate.net.
Robustness: For the RP-HPLC method, robustness was confirmed by demonstrating that system suitability parameters remained unaffected by minor changes in chromatographic conditions, such as flow rate and wavelength scispace.com. Similarly, the UV spectrophotometric method's robustness was evaluated by intentionally varying the detection wavelength by ±5 nm journalajst.com.
Ruggedness: Ruggedness for the UV spectrophotometric method was determined by having two different analysts perform the analysis and comparing the results, expressed as %RSD journalajst.com.
Application in Bulk and Pharmaceutical Formulations
Validated analytical methods for this compound are widely applied for quality control and routine analysis in various forms.
The developed RP-HPLC method is successfully applied for the routine analysis of this compound Tosylate Dihydrate in both bulk drug substances and pharmaceutical dosage forms scispace.comijprs.com.
The UV spectrophotometric method (232 nm) is suitable for routine assay analysis of this compound Tosylate in Active Pharmaceutical Ingredients (API) and pharmaceutical dosage forms journalajst.comjournalajst.com.
The spectrophotometric method using NBD-Cl derivatization is applicable for the determination of this compound in pure form and pharmaceutical dosage forms, without interference from excipients dergipark.org.trresearchgate.netistanbul.edu.tr.
UV spectrophotometric methods for the simultaneous estimation of Sulbactam and Ampicillin (as this compound) have been successfully applied for analysis in bulk and pharmaceutical formulations, demonstrating no interference from excipients internationaljournal.org.ininternationaljournal.org.in.
Microbiological Assay Techniques for Ampicillin and Sulbactam
Microbiological assays are essential for determining the antimicrobial activity of antibiotics, including Ampicillin and Sulbactam, which together form this compound wikipedia.org. These techniques assess the ability of the antibiotic to inhibit microbial growth.
Agar (B569324) Diffusion Method: A common microbiological assay involves incorporating spores of Bacillus subtilis into an agar medium nih.gov. Standard solutions of Ampicillin and Ampicillin-Sulbactam combination, along with test samples, are placed in wells (e.g., 3 mm wells) within the agar nih.gov. The diameter of the zones of growth inhibition is measured and extrapolated against a standard curve to quantify Ampicillin activity nih.gov. This method is also applied in susceptibility testing using disk diffusion, where a 20 mcg disk (containing 10 mcg Ampicillin + 10 mcg Sulbactam) is employed with a standardized inoculum concentration wikidoc.orgbio-rad.combio-rad.com.
Dilution Techniques: Broth, agar, or microdilution methods can be used to determine the Minimum Inhibitory Concentration (MIC) of Ampicillin and Sulbactam against microorganisms wikidoc.org. Specialized products like Ezy MIC™ strips are available, which are coated with Ampicillin and Sulbactam in a concentration gradient, allowing for the determination of MICs ranging from 0.016 mcg/mL to 256 mcg/mL against a test organism after overnight incubation himedialabs.com. These methods are crucial for understanding the susceptibility of bacteria to the antibiotic combination wikidoc.org.
Drug Interactions and Compatibility of Sultamicillin
Interactions Affecting Sultamicillin Efficacy
Certain drugs can interfere with the antibacterial action or increase the risk of adverse reactions when co-administered with this compound.
Concurrent administration of allopurinol (B61711) with ampicillin (B1664943), a component of this compound, has been shown to substantially increase the incidence of skin rashes in patients compared to those receiving ampicillin alone. wikipedia.orgpfizer.commims.com This interaction is a known consideration for penicillin-class antibiotics.
Table 1: Interaction between this compound (Ampicillin Component) and Allopurinol
| Interacting Drug | Effect on this compound Efficacy / Patient Outcome | Proposed Mechanism | Clinical Implication |
| Allopurinol | Increased incidence of skin rashes. wikipedia.orgpfizer.commims.com | Not fully elucidated, but observed with ampicillin. pfizer.com | Monitor for skin rashes; consider alternative therapy if rash develops. |
Bacteriostatic drugs, which inhibit bacterial growth rather than directly killing bacteria, may interfere with the bactericidal effect of penicillins, including this compound. pfizer.commims.com This antagonistic interaction suggests that concurrent therapy with bacteriostatic agents should generally be avoided to ensure optimal bactericidal action of this compound.
Table 2: Interaction between this compound and Bacteriostatic Drugs
| Bacteriostatic Drug Class / Examples | Effect on this compound Efficacy | Proposed Mechanism | Clinical Implication |
| Chloramphenicol | May interfere with bactericidal effect. pfizer.commims.com | Antagonism of bactericidal action. pfizer.com | Avoid concurrent therapy. |
| Erythromycin | May interfere with bactericidal effect. pfizer.commims.com | Antagonism of bactericidal action. pfizer.com | Avoid concurrent therapy. |
| Sulfonamides | May interfere with bactericidal effect. pfizer.commims.com | Antagonism of bactericidal action. pfizer.com | Avoid concurrent therapy. |
| Tetracyclines (General) | May interfere with bactericidal effect. pfizer.commims.com | Antagonism of bactericidal action. pfizer.com | Avoid concurrent therapy. |
| Tigecycline | May interfere with bactericidal effect. mims.com | Antagonism of bactericidal action. | Avoid concurrent therapy. |
| Omadacycline | May interfere with bactericidal effect. mims.com | Antagonism of bactericidal action. | Avoid concurrent therapy. |
| Eravacycline | May interfere with bactericidal effect. mims.com | Antagonism of bactericidal action. | Avoid concurrent therapy. |
| Doxycycline | May interfere with bactericidal effect. mims.com | Antagonism of bactericidal action. | Avoid concurrent therapy. |
| Oxytetracycline | May interfere with bactericidal effect. mims.com | Antagonism of bactericidal action. | Avoid concurrent therapy. |
| Demeclocycline | May interfere with bactericidal effect. mims.com | Antagonism of bactericidal action. | Avoid concurrent therapy. |
| Rolitetracycline | May interfere with bactericidal effect. mims.com | Antagonism of bactericidal action. | Avoid concurrent therapy. |
The co-administration of this compound can lead to a diminished therapeutic efficacy of estrogen-containing oral contraceptives. mims.com This interaction is thought to occur due to alterations in the enterohepatic circulation of estrogens, potentially by disrupting gut flora responsible for estrogen deconjugation, leading to reduced reabsorption and lower circulating estrogen levels.
Table 3: Interaction between this compound and Oral Contraceptives
| Interacting Drug Class | Effect on Concomitant Medication Efficacy | Proposed Mechanism | Clinical Implication |
| Oral Contraceptives (Estrogen-containing) | Diminished therapeutic efficacy. mims.com | Altered enterohepatic circulation of estrogens. | Advise patients on alternative or additional birth control methods. |
Antibiotics, including those in the penicillin class like this compound, can decrease the therapeutic efficacy of live bacterial vaccines, such as the oral typhoid vaccine. apollopharmacy.in This is because the antibiotic may inhibit the replication of the live attenuated bacteria in the vaccine, thereby reducing the immune response.
Table 4: Interaction between this compound and Typhoid Vaccine
| Interacting Vaccine | Effect on Concomitant Medication Efficacy | Proposed Mechanism | Clinical Implication |
| Typhoid Vaccine (Live, Oral) | Decreased therapeutic efficacy. apollopharmacy.in | Inhibition of vaccine bacterial replication. | Avoid concurrent administration; consider vaccination schedule adjustments. |
Interactions Affecting Concomitant Medications
This compound can also influence the effects of other drugs, necessitating careful monitoring and potential dose adjustments.
Penicillins, including this compound, have the potential to alter platelet aggregation and coagulation tests. pfizer.com When co-administered with anticoagulants such as dicoumarol or fluindione, these effects may be additive, potentially increasing the risk of bleeding. pfizer.commims.com Dicoumarol, for instance, functions as a vitamin K depleter by inhibiting vitamin K epoxide reductase, an enzyme crucial for recycling vitamin K, which is essential for the synthesis of several coagulation factors. wikidoc.orgwikipedia.org
Table 5: Interaction between this compound and Anticoagulants
| Anticoagulant Class / Examples | Effect on Concomitant Medication Efficacy / Patient Outcome | Proposed Mechanism | Clinical Implication |
| Anticoagulants (General) | Enhanced anticoagulant effect; increased risk of bleeding. pfizer.commims.com | Alterations in platelet aggregation and coagulation tests. pfizer.com | Monitor coagulation parameters closely; adjust anticoagulant dose as needed. |
| Dicoumarol | Enhanced anticoagulant effect; increased risk of bleeding. pfizer.commims.com | Additive effects on coagulation due to penicillin's influence on platelet aggregation and dicoumarol's vitamin K antagonism. pfizer.comwikidoc.orgwikipedia.org | Monitor coagulation parameters closely; adjust anticoagulant dose as needed. |
| Fluindione | Enhanced anticoagulant effect; increased risk of bleeding. mims.com | Additive effects on coagulation due to penicillin's influence on platelet aggregation. | Monitor coagulation parameters closely; adjust anticoagulant dose as needed. |
Methotrexate (B535133) (Decreased Clearance, Increased Toxicity)
Concurrent administration of this compound with methotrexate can lead to a reduction in the excretion of methotrexate. wikipedia.orgwikipedia.orgfishersci.be This diminished clearance of methotrexate subsequently results in increased serum concentrations and heightened toxicity of methotrexate. wikipedia.orgwikipedia.org This interaction is consistent with the general understanding that penicillins can impede the elimination of methotrexate. fishersci.be
| Interacting Drug | Effect on Methotrexate | Mechanism |
|---|---|---|
| Methotrexate | Decreased clearance, increased toxicity. wikipedia.orgfishersci.bewikipedia.org | This compound decreases renal excretion of methotrexate. wikipedia.orgwikipedia.orgfishersci.be |
Probenecid (B1678239) (Increased and Prolonged Serum Concentrations of Ampicillin and Sulbactam)
The co-administration of probenecid with this compound leads to increased and prolonged serum concentrations of both ampicillin and sulbactam (B1307). wikipedia.orgwikipedia.orgwikipedia.orgmims.com This effect occurs because probenecid decreases the renal tubular secretion of these components. mims.com While this interaction can potentially enhance the therapeutic efficacy of ampicillin and sulbactam, it also carries an increased risk of toxicity and necessitates close monitoring. wikipedia.orgwikipedia.org
| Interacting Drug | Effect on Ampicillin & Sulbactam | Mechanism |
|---|---|---|
| Probenecid | Increased and prolonged serum concentrations. wikipedia.orgwikipedia.orgwikipedia.orgmims.com | Decreased renal tubular secretion of ampicillin and sulbactam. mims.com |
Neuromuscular Blockers (e.g., Pancuronium, Doxacurium, Gallamine (B1195388) triethiodide, Rapacuronium, Rocuronium, Tubocurarine)
This compound has been observed to increase the therapeutic efficacy of several neuromuscular blockers. Specifically, the therapeutic effect of pancuronium, rapacuronium, rocuronium, and tubocurarine (B1210278) can be enhanced when used in combination with this compound. wikipedia.org Neuromuscular blockers, such as gallamine triethiodide, function as non-depolarizing muscle relaxants by competitively blocking the action of acetylcholine (B1216132) at cholinergic receptor sites in the muscle. fishersci.ca
| Interacting Drug Class | Examples | Effect on Neuromuscular Blockers |
|---|---|---|
| Neuromuscular Blockers | Pancuronium, Doxacurium, Gallamine triethiodide, Rapacuronium, Rocuronium, Tubocurarine | Increased therapeutic efficacy. wikipedia.org |
Fluoroquinolones (e.g., Ofloxacin, Enoxacin, Flumequine, Gatifloxacin, Gemifloxacin, Rosoxacin (B1680725), Trovafloxacin, Delafloxacin)
Interactions between this compound and certain fluoroquinolones have been noted, primarily involving alterations in serum concentrations of the fluoroquinolone. For instance, the serum concentrations of trovafloxacin, pefloxacin, and rosoxacin can be increased when combined with this compound. wikipedia.org Fluoroquinolones, including ofloxacin, enoxacin, and flumequine, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division. nih.govnih.govuni.lumims.commims.comnih.gov
| Interacting Drug Class | Examples | Effect on Fluoroquinolones |
|---|---|---|
| Fluoroquinolones | Ofloxacin, Enoxacin, Flumequine, Gatifloxacin, Gemifloxacin, Rosoxacin, Trovafloxacin, Delafloxacin | Increased serum concentrations (e.g., Trovafloxacin, Pefloxacin, Rosoxacin). wikipedia.org |
Aminoglycosides (e.g., Tobramycin (B1681333), Dihydrostreptomycin, Framycetin, Ribostamycin)
When this compound is co-administered with certain aminoglycosides, a decrease in the serum concentration of the aminoglycoside can occur. This effect has been observed with tobramycin and dihydrostreptomycin. wikipedia.org Aminoglycosides, such as tobramycin, function as antibiotics by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. wikipedia.orgsigmaaldrich.com
| Interacting Drug Class | Examples | Effect on Aminoglycosides |
|---|---|---|
| Aminoglycosides | Tobramycin, Dihydrostreptomycin, Framycetin, Ribostamycin | Decreased serum concentrations (e.g., Tobramycin, Dihydrostreptomycin). wikipedia.org |
Drug-Laboratory Test Interactions
This compound can interfere with certain laboratory diagnostic tests, leading to potentially misleading results.
Urinary Glucose Tests (False-Positive with Cupric Sulfate (B86663) Methods)
This compound has been reported to cause false-positive results in urinary glucose tests that utilize cupric sulfate methods. wikipedia.orgwikipedia.orgmims.com This includes common reagents such as Benedict's solution, Fehling reagent, and Clinitest®. wikipedia.orgmims.com
| Laboratory Test | Interaction Type | Method Affected |
|---|---|---|
| Urinary Glucose Tests | False-positive glycosuria. wikipedia.orgwikipedia.orgmims.com | Cupric sulfate methods (e.g., Benedict's solution, Fehling reagent, Clinitest®). wikipedia.orgmims.com |
Future Directions in Sultamicillin Research
As the challenge of antimicrobial resistance continues to grow, researchers are re-evaluating existing antibiotics like sultamicillin to optimize their use and explore new applications. Future research is focused on several key areas, from clinical trials against new resistant bacteria to the development of novel formulations and combination therapies. These efforts aim to preserve the utility of this important antibiotic for future generations.
Conclusion: Current Status and Continuing Relevance of Sultamicillin
Summary of Key Research Findings and Clinical Utility
Sultamicillin was developed to overcome the resistance of β-lactamase-producing bacteria, which inactivate ampicillin (B1664943). wikipedia.org By combining ampicillin with sulbactam (B1307), its spectrum of activity is broadened to include many common pathogens responsible for community-acquired infections. wikipedia.orgnih.gov Clinical research has consistently demonstrated its efficacy in treating infections of the respiratory tract, urinary tract, and skin and soft tissues. nih.govnih.gov
Respiratory Tract Infections
Urinary Tract Infections
The clinical utility of this compound in urinary tract infections (UTIs) is well-documented. One study involving 35 patients with uncomplicated UTIs reported a 100% effectiveness rate, while in 9 patients with complicated UTIs, the effectiveness was 89%. jst.go.jp A larger, multicenter study demonstrated this compound's value in more challenging cases; in a comparison with cefadroxil (B1668780) for complicated UTIs, this compound achieved a combined "excellent" or "moderate" response rate of 69.9%, significantly higher than the 39.6% observed for cefadroxil. researchgate.net The bacteriological eradication rate for this compound in this study was also superior at 81.7% versus 61.5% for cefadroxil. researchgate.net
Skin and Soft Tissue Infections
In the treatment of skin and soft tissue infections, this compound has shown reliable efficacy. A randomized study in 52 children with superficial skin and soft tissue infections found that this compound resulted in a cure for 16 out of 21 patients (76%), a rate comparable to cloxacillin (B1194729). asm.orgnih.gov It is effective against the primary pathogens in such infections, including Staphylococcus aureus and Streptococcus pyogenes. asm.org
| Infection Type | Number of Patients | Clinical Efficacy/Cure Rate | Comparator (if any) | Comparator Efficacy | Reference |
|---|---|---|---|---|---|
| Upper Respiratory Tract Infections | 102 (this compound group size not specified) | 97.4% | Amoxicillin (B794)/Clavulanate | 93.2% | nih.gov |
| Lower Respiratory Tract Infections | 129 | 79.1% | N/A | N/A | researchgate.net |
| Uncomplicated Urinary Tract Infections | 35 | 100% | N/A | N/A | jst.go.jp |
| Complicated Urinary Tract Infections | 113 | 69.9% (Excellent/Moderate) | Cefadroxil | 39.6% | researchgate.net |
| Superficial Skin and Soft Tissue Infections (Children) | 21 | 76% | Cloxacillin | 61.9% | asm.orgnih.gov |
Remaining Research Gaps and Challenges
Despite its long-standing use, there are research gaps and challenges related to this compound that require attention. A primary challenge is the evolving landscape of antimicrobial resistance. The effectiveness of the ampicillin/sulbactam combination is threatened by several resistance mechanisms, including the hyperproduction of certain β-lactamases like TEM-1 in E. coli and the emergence of novel β-lactamases that are not inhibited by sulbactam. nih.gov
Further research is needed to:
Conduct contemporary surveillance: Ongoing surveillance studies are necessary to monitor the current susceptibility patterns of key community-acquired pathogens to ampicillin/sulbactam. Much of the available clinical trial data is from several years, or even decades, ago, and resistance patterns can shift over time. nih.gov
Perform comparative effectiveness research: There is a need for more head-to-head clinical trials comparing this compound with newer oral antibiotics for common infections. This would help to clearly define its place in modern treatment guidelines.
Optimize use in specific populations: While this compound has been studied in children, further research could help optimize its use in other specific populations, such as the elderly or individuals with comorbidities, who may have altered pharmacokinetics. nih.gov
Investigate its role in antimicrobial stewardship: Research into how this compound can be best utilized within the framework of antimicrobial stewardship programs is needed. This includes understanding when it is a more appropriate choice than broader-spectrum antibiotics to minimize the selection pressure for resistance.
A significant limitation of this compound is its lack of activity against pathogens such as Pseudomonas aeruginosa and those producing extended-spectrum β-lactamases (ESBLs). nih.gov This inherently limits its use in infections where these organisms are suspected.
The Enduring Significance of this compound in the Antimicrobial Landscape
In an era dominated by concerns about multidrug-resistant organisms, the enduring significance of this compound lies in its established efficacy against a specific spectrum of common pathogens and its role as a valuable oral therapeutic option. ijrasb.com Its ability to counter β-lactamase-producing strains of bacteria like H. influenzae and M. catarrhalis makes it a relevant choice for empirical treatment of community-acquired respiratory infections. wikipedia.org
The oral formulation of this compound offers a distinct advantage, allowing for a convenient transition from intravenous ampicillin/sulbactam therapy or for outpatient treatment from the outset. nih.gov This can reduce healthcare costs and the complications associated with prolonged parenteral therapy. nih.gov
From an antimicrobial stewardship perspective, using a targeted agent like this compound for infections caused by susceptible organisms is preferable to using broader-spectrum antibiotics that may drive resistance to a wider range of pathogens. For many common community-acquired infections, where the likely pathogens fall within the spectrum of this compound, it remains a rational and effective choice. nih.gov
While newer β-lactam/β-lactamase inhibitor combinations have been developed with activity against more complex resistance mechanisms, this compound retains its niche. It is a well-tolerated and effective medication for a range of less severe, community-acquired infections. nih.govijrasb.com As long as local susceptibility data supports its use, this compound will continue to be a significant and relevant tool in the global fight against bacterial infections.
Q & A
Q. Table 1. Key Parameters for this compound MIC Testing
| Parameter | Recommendation | Reference |
|---|---|---|
| Inoculum density | 5 × 10⁵ CFU/mL | |
| Incubation time | 18–24 hours at 35°C ± 2°C | |
| Quality control strains | S. aureus ATCC 29213, E. faecalis ATCC 29212 |
Q. Table 2. Statistical Models for Synergy Analysis
| Model | Application | Output Metric |
|---|---|---|
| Fractional IC Index | Checkerboard assays | FICI ≤ 0.5 |
| Bliss Independence | Dose-response surface analysis | ΔE-max |
| Loewe Additivity | Isobolograms | Combination Index |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
